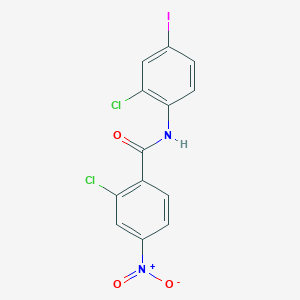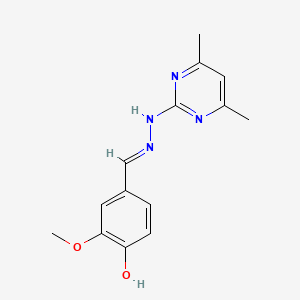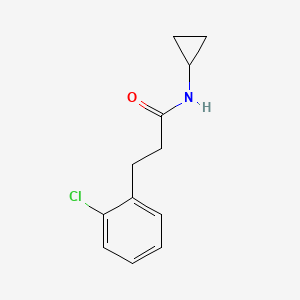![molecular formula C19H23NO2 B6002179 3-[[2-(2-Phenylethyl)morpholin-4-yl]methyl]phenol](/img/structure/B6002179.png)
3-[[2-(2-Phenylethyl)morpholin-4-yl]methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[2-(2-Phenylethyl)morpholin-4-yl]methyl]phenol is an organic compound that features a morpholine ring substituted with a phenylethyl group and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[2-(2-Phenylethyl)morpholin-4-yl]methyl]phenol typically involves the reaction of 2-phenylethylamine with morpholine in the presence of a suitable catalyst. The reaction proceeds through nucleophilic substitution, where the amine group of 2-phenylethylamine attacks the electrophilic carbon of morpholine, forming the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization may also be employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-[[2-(2-Phenylethyl)morpholin-4-yl]methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic aromatic substitution can occur on the phenol ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Alcohols and amines.
Substitution: Halogenated or nitrated phenolic derivatives.
Scientific Research Applications
3-[[2-(2-Phenylethyl)morpholin-4-yl]methyl]phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 3-[[2-(2-Phenylethyl)morpholin-4-yl]methyl]phenol involves its interaction with specific molecular targets in biological systems. The phenol group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The morpholine ring can interact with various receptors, modulating their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 2-[[2-(2-Phenylethyl)morpholin-4-yl]methyl]phenol
- 4-[[2-(2-Phenylethyl)morpholin-4-yl]methyl]phenol
- 3-[[2-(2-Phenylethyl)piperidin-4-yl]methyl]phenol
Uniqueness
3-[[2-(2-Phenylethyl)morpholin-4-yl]methyl]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the phenylethyl and morpholine groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-[[2-(2-phenylethyl)morpholin-4-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c21-18-8-4-7-17(13-18)14-20-11-12-22-19(15-20)10-9-16-5-2-1-3-6-16/h1-8,13,19,21H,9-12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTTUVLXYLVZDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC(=CC=C2)O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N,N-diethyl-4-{4-[(4-hydroxyphenyl)amino]-1-phthalazinyl}benzamide](/img/structure/B6002096.png)
![N-(5-chloro-2-methoxyphenyl)-3-[1-(2-pyridin-2-ylsulfanylacetyl)piperidin-3-yl]propanamide](/img/structure/B6002103.png)
![2-(3,4-dimethoxyphenyl)-1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]ethanone](/img/structure/B6002105.png)

![N-1-adamantyl-2-[(5-chloro-2-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B6002121.png)
![N-({1-[(2-butyl-1H-imidazol-4-yl)methyl]-3-piperidinyl}methyl)-1-(4-chlorophenyl)cyclopropanecarboxamide](/img/structure/B6002128.png)
![(2-ethyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)acetic acid](/img/structure/B6002131.png)
![N-benzyl-N-methyl-1-[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methanamine](/img/structure/B6002138.png)

![(5-Chloro-2-nitrophenyl)-[4-(2-ethoxyphenyl)piperazin-1-yl]methanone](/img/structure/B6002164.png)
![3-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-5-ethyl-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-one](/img/structure/B6002172.png)
![3-(4-ethoxy-3-methoxyphenyl)-3-[(2-nitrobenzoyl)amino]propanoic acid](/img/structure/B6002185.png)

![3-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)benzamide](/img/structure/B6002219.png)
